

Technical Guide: Spectral Analysis of Z-13-Octadecen-3-yn-1-ol Acetate

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Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectral data for **Z-13-Octadecen-3-yn-1-ol acetate** is not readily available in the public domain. The following guide provides a detailed analysis based on spectral data of structurally similar compounds and predicted values. This information is intended to serve as a reference for researchers anticipating the spectral characteristics of this molecule.

Introduction

Z-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated acetoxyalkyne. Its structure, featuring a cis-alkene and an alkyne separated by a methylene chain, suggests potential applications in organic synthesis, materials science, and as a bioactive molecule. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide summarizes the expected spectral data and outlines a plausible synthetic approach.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for **Z-13-Octadecen-3-yn-1-ol acetate**. These predictions are derived from the analysis of similar structures found in the literature, including long-chain Z-alkenyl acetates and molecules containing a but-3-yn-1-ol-derived functional group.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.35	m	2H	-CH=CH-
4.15	t, $J \approx 7$ Hz	2H	-CH ₂ -OAc
2.45	td, $J \approx 7, 2.5$ Hz	2H	-C \equiv C-CH ₂ -
2.05	s	3H	CH ₃ -COO-
~2.0	m	4H	Allylic & Propargylic CH ₂
~1.2-1.4	m	14H	-(CH ₂) ₇ -
0.88	t, $J \approx 7$ Hz	3H	CH ₃ -CH ₂ -

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
171.1	C=O (acetate)
~130	-CH=CH-
~80	-C \equiv C-
62.9	-CH ₂ -OAc
~32-22	Aliphatic CH ₂
20.9	CH ₃ -COO-
14.1	CH ₃ -CH ₂ -

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
[M] ⁺	Molecular ion peak (low intensity)
[M-60] ⁺	Loss of acetic acid (CH ₃ COOH)
43	[CH ₃ CO] ⁺ (base peak)
Various	Fragmentation of the alkyl chain

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group
~3300	C-H stretch (alkyne, if terminal) - likely absent
~3005	C-H stretch (alkene)
2925, 2855	C-H stretch (alkane)
~2230	C≡C stretch (internal alkyne)
1740	C=O stretch (ester)
1235	C-O stretch (ester)
~720	C-H bend (cis-alkene)

Experimental Protocols

3.1. Proposed Synthesis of Z-13-Octadecen-3-yn-1-ol

A plausible synthetic route can be adapted from methods used for similar long-chain enynes. This would likely involve the coupling of two key fragments.

- Step 1: Synthesis of (Z)-1-bromo-10-pentadecene. This can be prepared from commercially available starting materials through a series of steps involving Wittig reactions or other stereoselective alkene formations, followed by functional group manipulation to introduce the bromo group.

- Step 2: Coupling Reaction. The Grignard reagent of (Z)-1-bromo-10-pentadecene would be reacted with a protected 3-butyn-1-ol, such as its tetrahydropyranyl (THP) ether.
- Step 3: Deprotection. The protecting group (e.g., THP) is removed under acidic conditions to yield Z-13-Octadecen-3-yn-1-ol.

3.2. Acetylation of Z-13-Octadecen-3-yn-1-ol

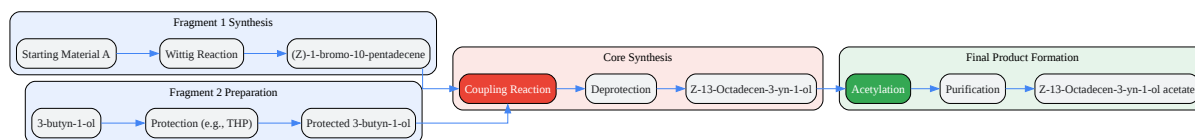
The final alcohol can be acetylated using a standard procedure.

- The alcohol is dissolved in a suitable solvent like pyridine or dichloromethane.
- Acetic anhydride is added, often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).
- The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent. The final product is purified by column chromatography.

3.3. Spectral Data Acquisition

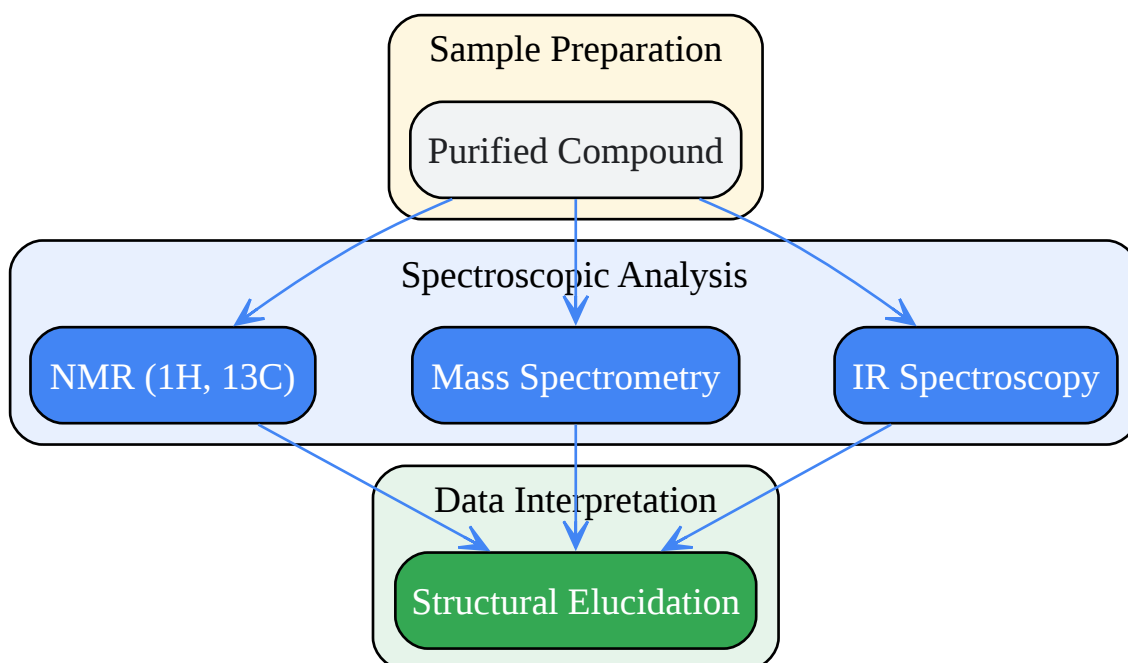
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent such as chloroform-d (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.
- Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, often as a thin film on a salt plate (e.g., NaCl or KBr).

Visualizations



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Caption: Proposed synthetic workflow for **Z-13-Octadecen-3-yn-1-ol acetate**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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